molecular formula C13H18N2O2 B1312497 (S)-benzyl 3-methylpiperazine-1-carboxylate CAS No. 612493-87-5

(S)-benzyl 3-methylpiperazine-1-carboxylate

Cat. No. B1312497
M. Wt: 234.29 g/mol
InChI Key: JRPIQMPFKMFAOX-NSHDSACASA-N
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Description

“(S)-benzyl 3-methylpiperazine-1-carboxylate” is a heterocyclic compound composed of a piperazine ring and a benzyl group. It has a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol .


Molecular Structure Analysis

The compound has a complex structure with a benzyl group attached to a piperazine ring. The IUPAC name is benzyl (3S)-3-methylpiperazine-1-carboxylate . The InChI code and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid or low melting solid . It has a computed XLogP3-AA value of 1.4, indicating its relative hydrophobicity . It has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

  • Synthesis of Amides and Their Applications : Research has shown the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which are synthesized through reactions involving 1-methylpiperazine or derivatives thereof with various chlorobenzoyl chlorides. These intermediates have potential applications in the development of pharmaceuticals, including the synthesis of antileukemic agents such as imatinib (Koroleva et al., 2011).

  • Cocrystallization and Supramolecular Chemistry : Studies have explored the cocrystallization of N-donor type compounds with acids, leading to the formation of binary molecular cocrystals. These cocrystals exhibit hydrogen-bonding synthons affecting crystal packing, which is crucial for understanding crystal engineering and host-guest chemistry (Wang et al., 2011).

  • Chiral Solvating Properties : Research into chiral solvating agents has identified compounds such as (S)-1-benzyl-6-methylpiperazine-2,5-dione for their ability to form diastereomeric associations with racemic compounds, thereby enabling the determination of enantiomer compositions through NMR spectroscopy. This highlights the utility of such compounds in analytical chemistry (Wagger et al., 2007).

  • Fragmentation Studies : In mass spectrometry, the fragmentation of protonated benzoylamines, including those related to benzyl 3-methylpiperazine-1-carboxylate, has revealed pathways involving amide bond cleavage and interesting observations such as the loss of benzaldehyde. These findings contribute to the understanding of reaction mechanisms and the behavior of such compounds under ionization (Chai et al., 2017).

  • Synthesis of Jak3 Inhibitor Intermediates : The synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, has been reported. This underscores the role of such compounds in the synthesis of therapeutically relevant molecules (Xin-zhi, 2011).

Safety And Hazards

The compound is associated with some safety hazards. It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . Specific hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .

properties

IUPAC Name

benzyl (3S)-3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPIQMPFKMFAOX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428837
Record name Benzyl (3S)-3-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-benzyl 3-methylpiperazine-1-carboxylate

CAS RN

612493-87-5
Record name Phenylmethyl (3S)-3-methyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612493-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (3S)-3-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Benzyl 3-methylpiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 4 g portion of 2-methylpiperazine was dissolved in 40 ml of dichloromethane, and 1.71 g of benzyl chloroformate was added dropwise thereto at −78° C. After 1 hour of stirring, the mixture was washed by adding water and dried and then the solvent was evaporated to obtain 2.0 g of the title compound.
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
40 mL
Type
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Reaction Step One
Quantity
1.71 g
Type
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Reaction Step Two

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